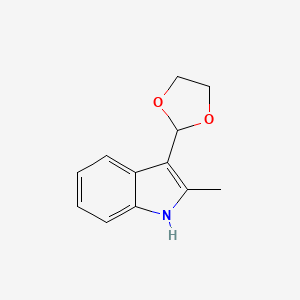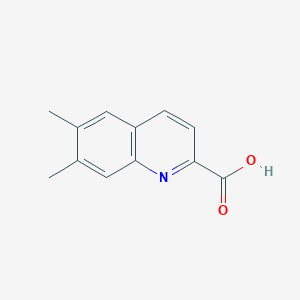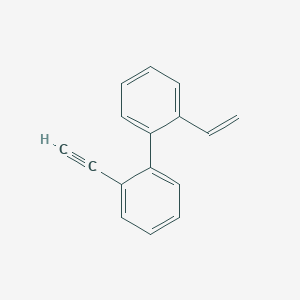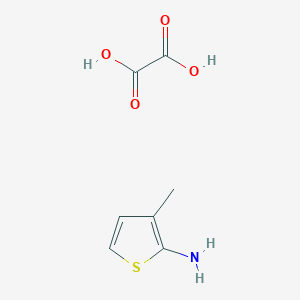
3-Methylthiophen-2-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiophen-2-amine oxalate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 3-Methylthiophen-2-amine oxalate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve the use of microwave irradiation and specific catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
3-Methylthiophen-2-amine oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . Major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .
Aplicaciones Científicas De Investigación
3-Methylthiophen-2-amine oxalate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have been shown to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . In industry, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 3-Methylthiophen-2-amine oxalate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to inhibit various enzymes and receptors, leading to their diverse pharmacological effects. For example, they can inhibit kinases, which play a crucial role in cell signaling pathways .
Comparación Con Compuestos Similares
3-Methylthiophen-2-amine oxalate can be compared with other thiophene derivatives such as 2-Butylthiophene and 2-Octylthiophene. These compounds also exhibit a wide range of biological activities and industrial applications. this compound is unique due to its specific substitution pattern and the presence of the oxalate group, which can influence its reactivity and pharmacological properties .
Propiedades
Fórmula molecular |
C7H9NO4S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
3-methylthiophen-2-amine;oxalic acid |
InChI |
InChI=1S/C5H7NS.C2H2O4/c1-4-2-3-7-5(4)6;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
IACGZNXVGMJUIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)

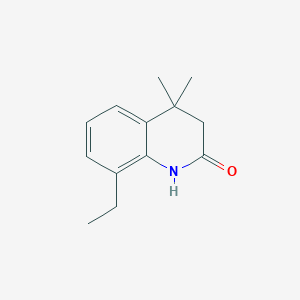



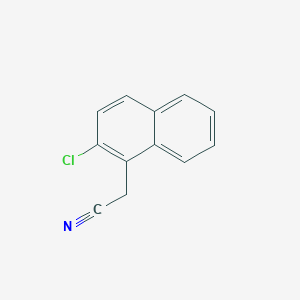

![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
